2-Benzylsulfonyl-6-methoxyaniline
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Overview
Description
2-Benzylsulfonyl-6-methoxyaniline is an organic compound with a complex structure that includes a benzylsulfonyl group and a methoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfonyl-6-methoxyaniline typically involves the reaction of 2-methoxyaniline with benzylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfonyl-6-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Benzylsulfonyl-6-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzylsulfonyl-6-methoxyaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-Benzylsulfonylbenzothiazole: Similar structure with a benzothiazole ring instead of an aniline ring.
2-Methoxyaniline: Lacks the benzylsulfonyl group but has the methoxy group attached to the aniline ring.
Benzylsulfonyl Chloride: Used as a reagent in the synthesis of 2-Benzylsulfonyl-6-methoxyaniline.
Uniqueness
This compound is unique due to the presence of both the benzylsulfonyl and methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6368-86-1 |
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Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
2-benzylsulfonyl-6-methoxyaniline |
InChI |
InChI=1S/C14H15NO3S/c1-18-12-8-5-9-13(14(12)15)19(16,17)10-11-6-3-2-4-7-11/h2-9H,10,15H2,1H3 |
InChI Key |
AVRWJSVSBBWGLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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